9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)
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Overview
Description
9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid derivative. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) typically involves multiple steps. One common method includes the fluorination at the 6-position followed by epoxidation at the 9,11-positions. The reaction conditions often involve the use of sodium sulfite and sodium hydroxide in water, followed by methanol addition for hydrolysis . The pH is adjusted using glacial acetic acid, and the product is crystallized at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation or other substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine . The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard for analytical methods and quality control in the production of corticosteroids .
Biology
In biological research, it serves as a tool to study the effects of corticosteroids on cellular processes, including inflammation and immune response .
Medicine
Medically, it is used in the formulation of topical and systemic corticosteroid medications to treat conditions like eczema, psoriasis, and rheumatoid arthritis .
Industry
In the pharmaceutical industry, it is utilized in the development and manufacturing of corticosteroid drugs, ensuring consistency and efficacy in therapeutic applications .
Mechanism of Action
The mechanism of action of 9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses pro-inflammatory cytokines . The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its strong anti-inflammatory and immunosuppressive effects.
Mometasone Furoate: A topical corticosteroid used for its anti-inflammatory properties.
Uniqueness
9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is unique due to its specific fluorination and epoxidation, which enhance its potency and stability compared to other corticosteroids . These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles .
Properties
CAS No. |
60864-45-1 |
---|---|
Molecular Formula |
C25H29FO9 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
4-[(2S,8R,10S,11S,15S)-14-(carboxymethyl)-8-fluoro-12-hydroxy-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-3-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C25H29FO9/c1-22-4-3-11(27)5-12(22)14(26)6-13-20-16(29)8-24(10-19(32)33,21(34)15(28)7-18(30)31)23(20,2)9-17-25(13,22)35-17/h3-5,13-17,20,28-29H,6-10H2,1-2H3,(H,30,31)(H,32,33)/t13-,14+,15?,16?,17?,20+,22-,23-,24?,25?/m0/s1 |
InChI Key |
KBGDBZWDTLTGJH-JWASWQNDSA-N |
Isomeric SMILES |
C[C@]12CC3C4(O3)[C@H]([C@@H]1C(CC2(CC(=O)O)C(=O)C(CC(=O)O)O)O)C[C@H](C5=CC(=O)C=C[C@]45C)F |
Canonical SMILES |
CC12CC3C4(O3)C(C1C(CC2(CC(=O)O)C(=O)C(CC(=O)O)O)O)CC(C5=CC(=O)C=CC45C)F |
Origin of Product |
United States |
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